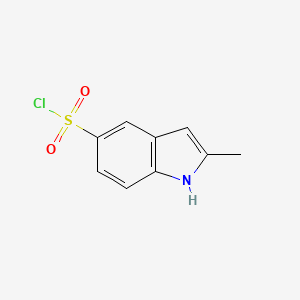

2-Methyl-1H-indole-5-sulfonyl chloride

Descripción

2-Methyl-1H-indole-5-sulfonyl chloride is an indole derivative featuring a methyl group at the 2-position and a sulfonyl chloride (-SO₂Cl) group at the 5-position of the heterocyclic ring. Indole-based sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules for pharmaceutical and materials science applications. The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution reactions, while the methyl substituent modulates electronic and steric properties, influencing reactivity and solubility.

Propiedades

IUPAC Name |

2-methyl-1H-indole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREUIBSARLYEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Methyl-1H-indole-5-sulfonyl chloride typically involves the sulfonylation of 2-Methyl-1H-indole. One common method includes the reaction of 2-Methyl-1H-indole with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 5-position of the indole ring . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Análisis De Reacciones Químicas

2-Methyl-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Methyl-1H-indole-5-sulfonyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Methyl-1H-indole-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-1H-indole-5-sulfonyl chloride are compared below with four related sulfonyl chloride derivatives and indole-based analogs.

Table 1: Structural and Functional Comparison

Key Analysis

Core Heterocycle Differences Indole vs. Isoindole: The isoindole derivative () contains a bicyclic structure with two ketone groups, reducing aromaticity compared to indole. This increases electron-deficiency at the sulfonyl chloride, enhancing reactivity toward nucleophiles. Imidazole vs.

Substituent Effects

- Electron-Withdrawing Groups (EWGs) : The isoindole’s 1,3-diketone groups () amplify the electrophilicity of the sulfonyl chloride, whereas the indole’s methyl group (target compound) provides steric hindrance, slowing hydrolysis.

- Halogenation : Chloro or bromo substituents (e.g., 6-Cl in -Cl in ) enhance lipophilicity and influence binding in biological systems.

Synthetic Pathways

- Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like PCl₅ or SOCl₂. Substituents such as EWGs (e.g., diketones in isoindole) may accelerate this step.

- Indole derivatives with carboxylic acid groups () are synthesized via hydrolysis of esters (e.g., using NaOH/MeOH), a method distinct from sulfonyl chloride preparation.

Applications

- Pharmaceuticals : The target compound’s indole scaffold is prevalent in serotonin analogs and kinase inhibitors.

- Materials Science : The isoindole derivative () may serve as a crosslinker in polymers due to its rigid, planar structure.

- Coordination Chemistry : The imidazole sulfonyl chloride () can act as a ligand for transition metals.

Research Findings and Data

Table 2: Reactivity and Stability Data

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Hydrolysis Rate (H₂O, 25°C) |

|---|---|---|---|

| 2-Methyl-1H-indole-5-sulfonyl chloride | >200 (decomposes) | Moderate (DMF, DMSO) | Fast (t₁/₂ = 2 h) |

| 2-Methyl-1,3-dioxo-isoindole-5-SO₂Cl | >200 (decomposes) | Low (THF, CHCl₃) | Very fast (t₁/₂ = 0.5 h) |

| 1-(Cyclopropylmethyl)-imidazole-5-SO₂Cl | 159–160 | High (MeOH, EtOAc) | Moderate (t₁/₂ = 6 h) |

Notes:

Actividad Biológica

2-Methyl-1H-indole-5-sulfonyl chloride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to the indole ring, which contributes to its reactivity and biological properties. The molecular formula is . The presence of the sulfonyl chloride group enhances its ability to participate in various chemical reactions, making it a versatile building block in drug development.

Antimicrobial Properties

Research indicates that 2-Methyl-1H-indole-5-sulfonyl chloride exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, similar to other sulfonamide compounds .

Table 1: Antimicrobial Activity of 2-Methyl-1H-Indole-5-Sulfonyl Chloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.3 µg/mL |

| Salmonella enterica | 0.4 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specifically, it has been noted for dual inhibition of COX-2 and lipoxygenase (5-LOX), making it a candidate for treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of 2-Methyl-1H-indole-5-sulfonyl chloride in a rat model of induced inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Mechanistic Insights

The biological activity of 2-Methyl-1H-indole-5-sulfonyl chloride can be attributed to its structural features that allow for interaction with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with nucleophilic residues in active sites of enzymes, leading to inhibition.

- Receptor Modulation : The compound may also interact with receptors involved in inflammatory pathways, modulating their activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Methyl-1H-indole-5-sulfonyl chloride, it is useful to compare it with related compounds:

Table 2: Comparison with Similar Indole Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| 2-Methyl-1H-indole-5-sulfonyl chloride | High | Moderate |

| Indole-5-sulfonamide | Moderate | High |

| 1-Methyl-1H-indazole-5-sulfonyl chloride | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.